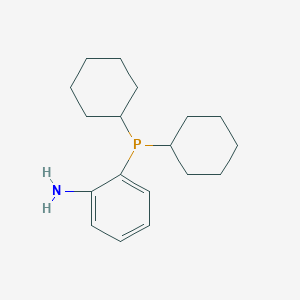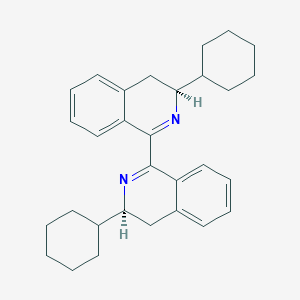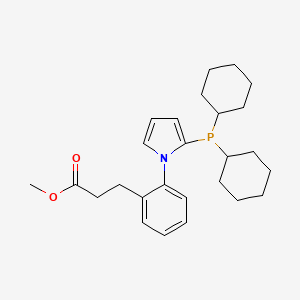![molecular formula C7H13NO B14918734 3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14918734.png)
3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-methylbicyclo[111]pentan-1-amine is a chemical compound with the molecular formula C8H15NO It is a bicyclic amine with a methoxy group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a metal-free homolytic aromatic alkylation of benzene.
Introduction of the methoxy group: This step involves the methoxylation of the bicyclo[1.1.1]pentane core.
N-methylation: The final step is the methylation of the nitrogen atom to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Methoxy-N-methylbicyclo[11
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Methylbicyclo[1.1.1]pentan-1-amine: This compound lacks the methoxy group but has a similar bicyclic structure.
3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine: This compound has a tert-butyl group instead of a methoxy group.
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine Hydrochloride: This is a hydrochloride salt form of the compound.
Uniqueness
3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The bicyclic structure also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-methoxy-N-methylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C7H13NO/c1-8-6-3-7(4-6,5-6)9-2/h8H,3-5H2,1-2H3 |
InChI Key |
SVKGVSLLUPGRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC12CC(C1)(C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-pentyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14918668.png)
![5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14918670.png)
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B14918688.png)
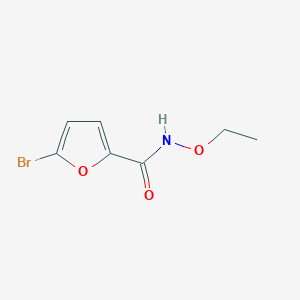
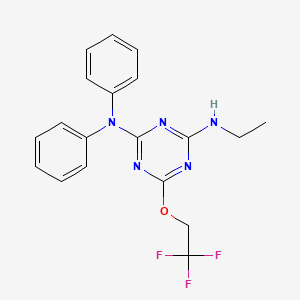
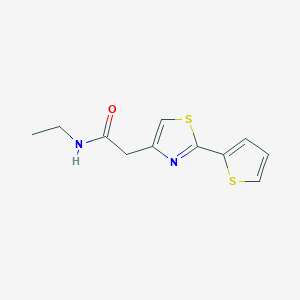
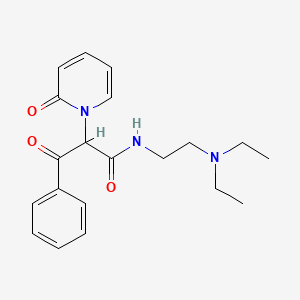
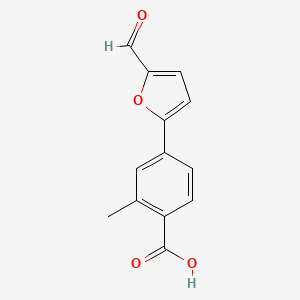
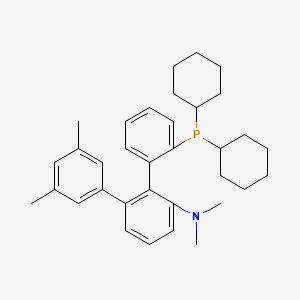
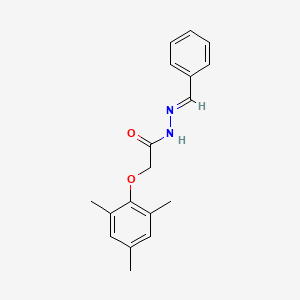
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}prop-2-enamide](/img/structure/B14918742.png)
